[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: is a chemical compound with the molecular formula C6H5BrF2N2O2 It features a pyrazole ring substituted with bromine and difluoromethyl groups, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-bromo-3-(difluoromethyl)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to the formation of the corresponding hydrogenated pyrazole derivative.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s structural properties make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the formulation of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism by which [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the bromine atom may participate in halogen bonding with the enzyme’s active site residues.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but lacks the bromine substituent. It is used as an intermediate in the synthesis of fungicides.
4-Bromo-3-(trifluoromethyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
Uniqueness: The presence of both bromine and difluoromethyl groups in [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid makes it unique. The bromine atom allows for further functionalization through substitution reactions, while the difluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O2/c7-3-1-11(2-4(12)13)10-5(3)6(8)9/h1,6H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODWCUBXHRIBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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